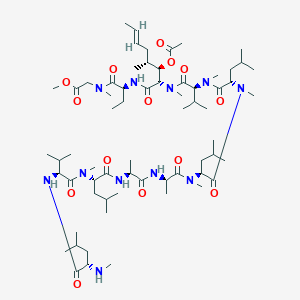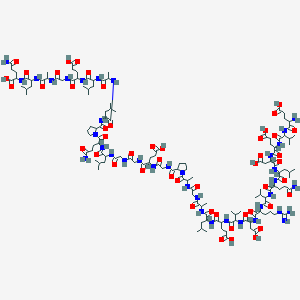
125366-42-9
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Insights from Scientific Research
The Role of Science in Technological Advancement : Science probes deep mysteries of the universe and living things, leading to technologies that benefit humanity and create wealth. This relationship between scientific discovery and technological development is evident in various fields, including electronics, where discoveries in semiconducting materials have revolutionized the industry (Press, 2013).
Ethical, Legal, and Social Aspects of Scientific Research : Increased attention to the ethical, legal, and social aspects of scientific research is crucial, especially in areas like genomics, synthetic biology, and nanotechnology. Addressing societal concerns in research processes is an important aspect of shaping technological trajectories (Schuurbiers & Fisher, 2009).
Advancements in Nanotechnology : The development of novel materials, such as nanoparticles, exemplifies the synergy between scientific discovery and technological applications. This is particularly relevant in fields like electronics and medicine (Cushing, Kolesnichenko, & O'Connor, 2004).
CRISPR-Cas9 in Cancer Research : The CRISPR-Cas9 system, a breakthrough in genetic engineering, is revolutionizing cancer genetics by enabling precise genome alterations. This has significant implications for the development of models and treatments in cancer biology (Sánchez-Rivera & Jacks, 2015).
Data Sharing Practices in Science : Data sharing is a crucial part of the scientific method, allowing for verification of results and further research. However, challenges like insufficient time and lack of funding often hinder data sharing among scientists (Tenopir et al., 2011).
The Impact of Hackathons in Science : Hackathons can enhance collaborative science by enabling peer review before publication and driving reproducibility of scientific analyses. They help bridge the divide between data generators and analysts, fostering large-scale collaboration (Ghouila et al., 2018).
Integration of Scientific Software in Research : Scientific software frameworks are emerging to assist in developing and grid-enabling applications, contrasting with traditional software development in scientific research. This enhances programming productivity and facilitates complex data analysis (Appelbe et al., 2007).
Big Data in Scientific Research : Big data is increasingly significant in scientific research, enabling complex analytics and contributing to discoveries like the Higgs boson particle. This highlights the importance of infrastructure technologies in scientific breakthroughs (Krishnan, 2020).
Propiedades
Número CAS |
125366-42-9 |
|---|---|
Fórmula molecular |
C₂H₃K₂OPS₃ |
Peso molecular |
248.41 |
Secuencia |
One Letter Code: Ac-ASQKRPSQRSK |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














